molecular formula C9H6F3IO3 B12995926 2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid

2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid

Cat. No.: B12995926
M. Wt: 346.04 g/mol
InChI Key: NZXWNYBSYCAVSL-UHFFFAOYSA-N
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Description

2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H6F3IO3 It is characterized by the presence of iodine, methyl, and trifluoromethoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-iodo-6-methylbenzoic acid as a starting material, which undergoes a nucleophilic substitution reaction with trifluoromethoxy reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The trifluoromethoxy group can influence the reactivity and stability of the compound, while the iodine atom can participate in halogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of complex molecules and in the study of halogen bonding interactions .

Properties

Molecular Formula

C9H6F3IO3

Molecular Weight

346.04 g/mol

IUPAC Name

2-iodo-6-methyl-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H6F3IO3/c1-4-2-5(16-9(10,11)12)3-6(13)7(4)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

NZXWNYBSYCAVSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)I)OC(F)(F)F

Origin of Product

United States

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